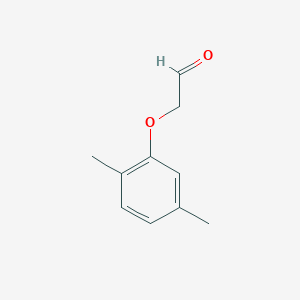

2-(2,5-Dimethylphenoxy)acetaldehyde

Descripción

2-(2,5-Dimethylphenoxy)acetaldehyde is an organic compound featuring a phenoxy group substituted with two methyl groups at the 2- and 5-positions of the aromatic ring, attached to an acetaldehyde moiety. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The absence of a CAS number or experimental data in the evidence limits definitive conclusions about its properties or applications.

Propiedades

IUPAC Name |

2-(2,5-dimethylphenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMCWGQFVMSSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)acetaldehyde typically involves the reaction of 2,5-dimethylphenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 2-(2,5-Dimethylphenoxy)acetaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Types of Reactions:

Oxidation: 2-(2,5-Dimethylphenoxy)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2,5-Dimethylphenoxy)acetic acid.

Reduction: The compound can be reduced to the corresponding alcohol, 2-(2,5-Dimethylphenoxy)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-(2,5-Dimethylphenoxy)acetic acid

Reduction: 2-(2,5-Dimethylphenoxy)ethanol

Substitution: Various derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

2-(2,5-Dimethylphenoxy)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylphenoxy)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of 2-(2,5-Dimethylphenoxy)acetaldehyde can be inferred from substituent patterns and functional groups. Below is a detailed comparison with 2-(3-methylphenoxy)acetaldehyde (CAS 176851-48-2), a related compound documented in , and other phenoxy-substituted aldehydes.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Structural Features |

|---|---|---|---|---|---|

| 2-(2,5-Dimethylphenoxy)acetaldehyde | Not available | C₁₀H₁₂O₂ | 164.20 | 2-, 5-methyl | Two methyl groups on phenoxy ring |

| 2-(3-Methylphenoxy)acetaldehyde | 176851-48-2 | C₉H₁₀O₂ | 150.17 | 3-methyl | Single methyl group on phenoxy ring |

Key Differences and Implications

In contrast, 2-(3-methylphenoxy)acetaldehyde has a single meta-substituted methyl group, which may result in weaker steric effects but comparable electronic modulation . The para-methyl group in 2-(2,5-Dimethylphenoxy)acetaldehyde could enhance resonance stabilization of the phenoxide intermediate, influencing its stability in acidic or basic conditions.

Physical Properties The additional methyl group in the target compound increases its molecular weight by 14.03 g/mol compared to 2-(3-methylphenoxy)acetaldehyde. This may marginally elevate its boiling point and lipophilicity, though experimental data are lacking.

Synthetic Applications Phenoxy acetaldehydes are often intermediates in the synthesis of pharmaceuticals or agrochemicals. The 2,5-dimethyl variant might serve as a precursor for herbicides or fragrances, leveraging its substituent-directed reactivity.

Table 2: Hypothetical Reactivity Comparison

| Property | 2-(2,5-Dimethylphenoxy)acetaldehyde | 2-(3-Methylphenoxy)acetaldehyde |

|---|---|---|

| Electrophilic Aromatic Reactivity | Likely reduced due to steric hindrance | Higher at meta position |

| Oxidation Stability | Enhanced due to electron-donating groups | Moderate |

| Solubility in Polar Solvents | Lower (higher hydrophobicity) | Slightly higher |

Actividad Biológica

2-(2,5-Dimethylphenoxy)acetaldehyde, a compound with the CAS number 134671-59-3, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

Biological Activity Overview

Research indicates that 2-(2,5-Dimethylphenoxy)acetaldehyde exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its structure allows it to interact with multiple biological targets, leading to diverse effects.

The biological activity of 2-(2,5-Dimethylphenoxy)acetaldehyde is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or activator depending on the target:

- Enzyme Interaction : It can influence metabolic pathways by affecting enzymes involved in oxidative stress responses.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.

Research Findings

Several studies have been conducted to evaluate the biological activity of 2-(2,5-Dimethylphenoxy)acetaldehyde:

-

Antioxidant Activity :

- A study demonstrated that this compound exhibits significant antioxidant properties, reducing oxidative stress markers in cellular models. It was shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

-

Neuroprotective Effects :

- Research indicated that 2-(2,5-Dimethylphenoxy)acetaldehyde could provide neuroprotection in models of neurodegenerative diseases. It was found to inhibit apoptosis in neuronal cells exposed to neurotoxic agents.

-

Anti-inflammatory Properties :

- The compound has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory conditions.

Case Studies

- Case Study 1 : A study involving SH-SY5Y neuronal cells treated with 2-(2,5-Dimethylphenoxy)acetaldehyde showed a significant reduction in cell death induced by oxidative stress agents. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

- Case Study 2 : In vivo experiments on animal models indicated that administration of this compound led to decreased inflammation and improved recovery from induced injury, highlighting its therapeutic potential in inflammatory diseases.

Data Table: Biological Activities of 2-(2,5-Dimethylphenoxy)acetaldehyde

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress | |

| Neuroprotection | Inhibited neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.